{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Description
{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin-derived compound with a molecular formula of C₂₀H₁₇FO₅ and a monoisotopic mass of 356.106002 Da . The compound features a 4-fluorobenzyl ether substituent at the 7-position of the coumarin core, a methyl group at the 4- and 8-positions, and an acetic acid moiety at the 3-position. Its structural complexity and fluorine substitution make it a candidate for diverse pharmacological applications, particularly in targeting anion exchangers like SLC26A3, which is implicated in intestinal fluid absorption .
Properties
IUPAC Name |
2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIZOMSCVIIADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 4,8-dimethylcoumarin derivatives modified at the 7-position with substituted benzyloxy groups. Below is a detailed comparison with structurally and functionally related compounds:
Key Differences in Activity and Properties
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability and bioavailability compared to non-halogenated analogues. Chlorine vs. Fluorine: The 3-chlorobenzyl derivative (molecular weight: 386.83 Da) shows greater steric hindrance and resistance to enzymatic degradation than the fluorine analogue .
Core Modifications: Furocoumarin Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid incorporate a fused furan ring, enabling DNA intercalation and phototoxicity, unlike the non-fused coumarin core of the target compound .
Biological Targets: The target compound and its bromo/chloro analogues primarily inhibit SLC26A3, a chloride/bicarbonate exchanger, for anti-absorptive therapy . Ethoxy-linked derivatives (e.g., 2-(2-((3-(4-fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid) act as nitric oxide donors, expanding their utility to anti-cholestasis and anti-cancer applications .
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